molecular formula C7H7NO2S B6153941 rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans CAS No. 1431304-41-4

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6153941
CAS RN: 1431304-41-4
M. Wt: 169.2
InChI Key:
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Description

Rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans (Rac-TCCA) is a small organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. Rac-TCCA is a cyclic compound with a thiazole ring and two chiral centers, making it a chiral compound. It is an important intermediate in the synthesis of several pharmaceuticals and has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. Rac-TCCA has also been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans has been studied for its potential applications in the field of biochemistry and physiology. It has been used as a substrate for the synthesis of peptides and peptidomimetics, and as a scaffold for the development of small molecule inhibitors of protein-protein interactions. rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans has also been studied for its potential applications in the fields of drug delivery, drug targeting, and gene therapy.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans is not fully understood. However, it is believed to be involved in the stabilization of proteins, peptides, and other molecules by forming hydrogen bonds with them. It is also believed to be involved in the formation of intermolecular complexes, which may be involved in the regulation of protein-protein interactions.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other molecules, as well as on the activity of enzymes involved in the formation of protein-protein interactions. In addition, rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans has been shown to have an inhibitory effect on the activity of transcription factors, which may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans in laboratory experiments include its high selectivity and its ability to form intermolecular complexes. It is also relatively easy to synthesize, and can be used to synthesize a variety of compounds, including peptides and peptidomimetics. The main limitation of using rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential applications of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans in the fields of biochemistry and physiology are still being explored. Further research is needed to better understand its mechanism of action and its potential effects on biochemical and physiological processes. In addition, more research is needed to explore the potential applications of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans in the fields of drug delivery, drug targeting, and gene therapy. Finally, further research is needed to explore the potential of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans as a scaffold for the development of small molecule inhibitors of protein-protein interactions.

Synthesis Methods

Rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans can be synthesized using a variety of methods. The most common method is the reaction of a thiol with an acid chloride in the presence of a base. This reaction yields the desired product in high yield and with good selectivity. Other methods that have been used to synthesize rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans include the reaction of a thiol with a nitrile, the reaction of a thiol with an aldehyde, and the reaction of a thiol with an ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans involves the synthesis of the cyclopropane ring followed by the introduction of the thiazole and carboxylic acid functional groups.", "Starting Materials": [ "Ethyl diazoacetate", "Cyclopropane", "Thiazole-5-carboxylic acid", "Sodium hydride", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of cyclopropane ring by reaction of ethyl diazoacetate with cyclopropane in the presence of a catalyst such as rhodium or copper.", "Step 2: Bromination of the cyclopropane ring using bromine in the presence of a catalyst such as aluminum bromide.", "Step 3: Deprotonation of the thiazole-5-carboxylic acid using sodium hydride in the presence of a solvent such as dimethylformamide.", "Step 4: Introduction of the thiazole ring onto the cyclopropane ring by reaction of the brominated cyclopropane with the deprotonated thiazole in the presence of a base such as sodium hydroxide.", "Step 5: Hydrolysis of the ethyl ester group to form the carboxylic acid using hydrochloric acid in the presence of water.", "Step 6: Neutralization of the hydrochloric acid using sodium bicarbonate.", "Step 7: Extraction of the product using a solvent such as ethyl acetate.", "Step 8: Purification of the product using techniques such as recrystallization or column chromatography.", "Step 9: Conversion of the racemic mixture to the desired enantiomer using techniques such as chiral HPLC or enzymatic resolution." ] }

CAS RN

1431304-41-4

Product Name

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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